molecular formula C9H13N3O3 B12879849 tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate

tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B12879849
M. Wt: 211.22 g/mol
InChI Key: PWSFWUBIVUGTGC-UHFFFAOYSA-N
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Description

tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate: is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which also contains a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-formyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of a pyrazole derivative with tert-butyl chloroformate. One common method involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-butyl (5-formyl-1H-pyrazol-3-yl)carbamate can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.

Biology: In biological research, this compound can be used to study the interactions of pyrazole derivatives with biological targets, such as enzymes and receptors.

Medicine: Pyrazole derivatives, including this compound, are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: This compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (5-formyl-1H-pyrazol-3-yl)carbamate is not well-defined. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate
  • tert-Butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Comparison: tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring. The presence of the formyl group and the tert-butyl carbamate moiety imparts distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

tert-butyl N-(5-formyl-1H-pyrazol-3-yl)carbamate

InChI

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)10-7-4-6(5-13)11-12-7/h4-5H,1-3H3,(H2,10,11,12,14)

InChI Key

PWSFWUBIVUGTGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNC(=C1)C=O

Origin of Product

United States

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